molecular formula C13H15FO2 B13082306 Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Cat. No.: B13082306
M. Wt: 222.25 g/mol
InChI Key: AWZQEACJMFGYED-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate: is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol This compound features a cyclobutyl ring substituted with a 3-fluorophenyl group and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a using a boron reagent and a palladium catalyst.

    Esterification: The final step involves esterification to form the acetate ester group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The position of the fluorine atom on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
  • Unique Properties: Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate’s specific substitution pattern provides unique steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

methyl 2-[3-(3-fluorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15FO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

AWZQEACJMFGYED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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